molecular formula C16H17N3O B296002 1,3-Diphenylacetone semicarbazone

1,3-Diphenylacetone semicarbazone

Cat. No. B296002
M. Wt: 267.33 g/mol
InChI Key: JOQKTGVTQSQZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenylacetone semicarbazone, also known as DABSC, is a chemical compound that has been used in scientific research for several years. It is a semicarbazone derivative of 1,3-diphenylacetone, which is a ketone compound. The compound has been studied for its potential use in various fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1,3-Diphenylacetone semicarbazone is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to their active sites. The compound has been shown to have a high affinity for acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 1,3-Diphenylacetone semicarbazone can increase the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
1,3-Diphenylacetone semicarbazone has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Diphenylacetone semicarbazone in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it a reliable reagent for various experiments. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,3-Diphenylacetone semicarbazone. One potential direction is the development of new compounds based on the structure of 1,3-Diphenylacetone semicarbazone. By modifying the structure of the compound, it may be possible to create new compounds with improved properties and efficacy. Another potential direction is the study of the compound's effects on various diseases, including Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase may make it a potential treatment option for these diseases.

Synthesis Methods

The synthesis of 1,3-Diphenylacetone semicarbazone involves the reaction of 1,3-diphenylacetone with semicarbazide hydrochloride in ethanol. The reaction yields a yellow crystalline compound, which is then purified by recrystallization. The purity of the compound can be determined using various analytical techniques, including thin-layer chromatography and spectroscopy.

Scientific Research Applications

1,3-Diphenylacetone semicarbazone has been extensively studied for its potential use in various scientific fields. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, including pyrazoles and pyridazines. In biochemistry, the compound has been studied for its potential use as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

(1,3-diphenylpropan-2-ylideneamino)urea

InChI

InChI=1S/C16H17N3O/c17-16(20)19-18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,19,20)

InChI Key

JOQKTGVTQSQZME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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